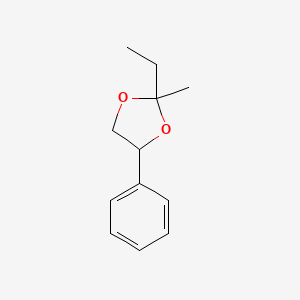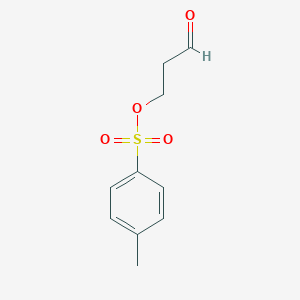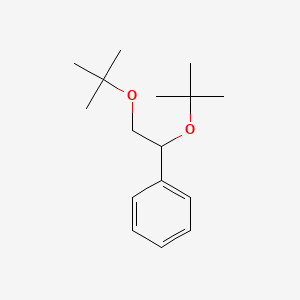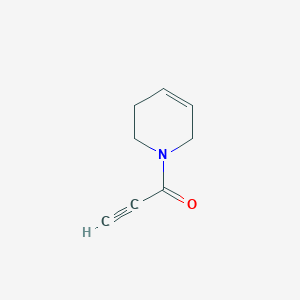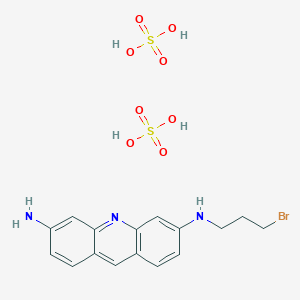
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(3-bromopropyl)acridine-3,6-diamine typically involves the reaction of acridine-3,6-diamine with 3-bromopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-N-(3-bromopropyl)acridine-3,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted acridine derivatives, N-oxides, and amine derivatives, which can be further utilized in various applications .
科学的研究の応用
3-N-(3-bromopropyl)acridine-3,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent that can bind to DNA and disrupt its function.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
作用機序
The mechanism of action of 3-N-(3-bromopropyl)acridine-3,6-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes involved in DNA repair and replication, further enhancing its biological activity .
類似化合物との比較
Similar Compounds
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as a topical antiseptic and studied for its DNA intercalating properties.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II
Uniqueness
3-N-(3-bromopropyl)acridine-3,6-diamine is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and exhibit a broad spectrum of biological activities. Its ability to intercalate into DNA and disrupt its function makes it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
113110-53-5 |
|---|---|
分子式 |
C16H20BrN3O8S2 |
分子量 |
526.4 g/mol |
IUPAC名 |
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid |
InChI |
InChI=1S/C16H16BrN3.2H2O4S/c17-6-1-7-19-14-5-3-12-8-11-2-4-13(18)9-15(11)20-16(12)10-14;2*1-5(2,3)4/h2-5,8-10,19H,1,6-7,18H2;2*(H2,1,2,3,4) |
InChIキー |
QKTCZOWFUTYOKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)NCCCBr)C=C21)N.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



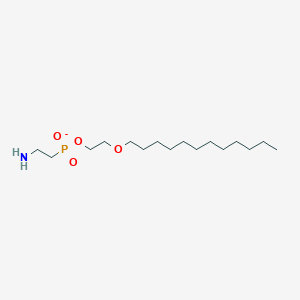


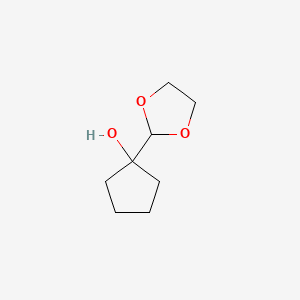
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
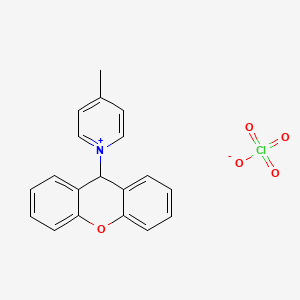

![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
